m-PEG7-4-nitrophenyl carbonate
Overview
Description
m-PEG7-4-nitrophenyl carbonate is a polyethylene glycol-based compound that serves as a linker in the synthesis of proteolysis-targeting chimeras (PROTACs). This compound is particularly valuable in the field of targeted protein degradation, where it facilitates the selective degradation of target proteins by connecting two different ligands: one for an E3 ubiquitin ligase and the other for the target protein .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of m-PEG7-4-nitrophenyl carbonate typically involves the reaction of monomethoxypolyethylene glycol with p-nitrophenyl chloroformate. This reaction is carried out under anhydrous conditions, often in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high purity and yield. The product is then purified using techniques such as column chromatography and recrystallization .
Chemical Reactions Analysis
Types of Reactions
m-PEG7-4-nitrophenyl carbonate primarily undergoes substitution reactions. The nitrophenyl carbonate group is a good leaving group, making it reactive towards nucleophiles such as amines .
Common Reagents and Conditions
Reagents: Common reagents include amines, such as lysine residues in proteins.
Major Products
The major products of these reactions are urethane linkages formed between the polyethylene glycol chain and the nucleophile .
Scientific Research Applications
m-PEG7-4-nitrophenyl carbonate is widely used in scientific research, particularly in the development of PROTACs. These compounds have applications in:
Chemistry: Used as a linker in the synthesis of complex molecules.
Biology: Facilitates the study of protein functions by enabling targeted protein degradation.
Medicine: Potential therapeutic applications in treating diseases by degrading disease-causing proteins.
Industry: Used in the production of specialized polymers and materials .
Mechanism of Action
The mechanism of action of m-PEG7-4-nitrophenyl carbonate involves its role as a linker in PROTACs. The compound connects a ligand for an E3 ubiquitin ligase to a ligand for the target protein. This brings the target protein in proximity to the ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome .
Comparison with Similar Compounds
Similar Compounds
- Methoxypolyethylene glycol succinate N-hydroxysuccinimide
- Methoxypolyethylene glycol maleimide
- O-[(N-Succinimidyl)succinyl-aminoethyl]-O′-methylpolyethylene glycol
Uniqueness
m-PEG7-4-nitrophenyl carbonate is unique due to its specific application in PROTAC synthesis. Its nitrophenyl carbonate group provides a highly reactive site for nucleophilic attack, making it particularly effective in forming stable urethane linkages .
Properties
IUPAC Name |
2-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethyl (4-nitrophenyl) carbonate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H31NO11/c1-25-6-7-26-8-9-27-10-11-28-12-13-29-14-15-30-16-17-31-20(22)32-19-4-2-18(3-5-19)21(23)24/h2-5H,6-17H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LBVAFMHNSCFAMU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOCCOCCOCCOCCOCCOC(=O)OC1=CC=C(C=C1)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H31NO11 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
461.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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